5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate
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Overview
Description
5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate: is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using butylthiol and an appropriate leaving group on the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Substitution: The dimethylcarbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Isoxazolines, isoxazolidines
Substitution: Various substituted carbamates
Scientific Research Applications
5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities. This compound could be explored for similar therapeutic potentials.
Mechanism of Action
The mechanism of action of 5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, such as glutathione peroxidase or superoxide dismutase.
Pathways Involved: It may modulate pathways related to inflammation, apoptosis, and cell proliferation by inhibiting or activating key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
5-Methylisoxazole: A derivative with a methyl group at the 5-position.
3,5-Dimethylisoxazole: A derivative with methyl groups at both the 3- and 5-positions.
Uniqueness
5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate is unique due to the presence of the butylthio and dimethylcarbamate groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s lipophilicity, stability, and ability to interact with specific biological targets .
Properties
CAS No. |
89661-30-3 |
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Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
[5-(butylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H18N2O3S/c1-4-5-6-17-8-9-7-10(12-16-9)15-11(14)13(2)3/h7H,4-6,8H2,1-3H3 |
InChI Key |
QIMZQGNLRSXEMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=CC(=NO1)OC(=O)N(C)C |
Origin of Product |
United States |
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